Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one

Fragment-based drug discovery Fsp³-guided library design CNS MPO optimization

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS 20454-77-7) is a C9H12O spirocyclic ketone (MW 136.19 g/mol) in which a cyclopropane ring is fused at the C7 bridgehead of the bicyclo[2.2.1]heptane (norbornane) framework. The compound features zero rotatable bonds, a computed XLogP3 of 1.6, a topological polar surface area (TPSA) of 17.1 Ų, and an Fsp³ fraction of 0.89, placing it in a physicochemically favorable space for fragment-based and CNS-oriented drug discovery.

Molecular Formula C9H12O
Molecular Weight 136.194
CAS No. 20454-77-7
Cat. No. B2516024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
CAS20454-77-7
Molecular FormulaC9H12O
Molecular Weight136.194
Structural Identifiers
SMILESC1CC2C(=O)CC1C23CC3
InChIInChI=1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2
InChIKeyFBUMUFCFIOFESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS 20454-77-7): Procurement-Grade Spirocyclic Ketone Building Block


Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS 20454-77-7) is a C9H12O spirocyclic ketone (MW 136.19 g/mol) in which a cyclopropane ring is fused at the C7 bridgehead of the bicyclo[2.2.1]heptane (norbornane) framework [1]. The compound features zero rotatable bonds, a computed XLogP3 of 1.6, a topological polar surface area (TPSA) of 17.1 Ų, and an Fsp³ fraction of 0.89, placing it in a physicochemically favorable space for fragment-based and CNS-oriented drug discovery [1]. Commercial availability spans multiple vendors (Sigma-Aldrich AldrichCPR, Bidepharm, Enamine, AKSci, Leyan) with purities ranging from 95% to 98% . This compound serves as a compact, three-dimensional building block whose scaffold is precedented in Allergan FPR2 agonist patents (US10208071, US10434112, US10799518) [2].

Why Generic Norbornane Ketones Cannot Substitute for Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one in Structure-Based Design


Simple norbornane ketones such as norcamphor (bicyclo[2.2.1]heptan-2-one, CAS 497-38-1) lack the spiro-annulated cyclopropane ring that fundamentally alters three critical molecular properties simultaneously: (i) the Fsp³ fraction drops from 0.89 to 0.86 as one sp³ center is lost, reducing three-dimensional character [1]; (ii) the spiro junction at C7 eliminates all conformational degrees of freedom beyond the norbornane cage, whereas even modest substituents on norcamphor introduce rotatable bond vectors that expand conformational sampling and can reduce target selectivity [1]; (iii) the cyclopropane unit contributes approximately 27 kcal/mol of ring strain, imparting a thermodynamic driving force for ring-opening reactivity that is entirely absent in non-spiro analogs [2]. The spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] scaffold has moreover been specifically validated in FPR2 (ALX) receptor agonist patents, with carboxylic acid derivatives showing EC50 values spanning 0.6–7,000 nM, demonstrating that this exact spiro topology is recognized by a therapeutically relevant target—a claim that cannot be made for simple norbornane ketones [3].

Quantitative Differentiation Evidence for Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS 20454-77-7) Versus Closest Analogs


Fsp³ Fraction 0.89: Superior sp³ Carbon Content vs. Norcamphor and the Dione Analog

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one contains 8 sp³-hybridized carbons out of 9 total carbons, yielding an Fsp³ value of 0.89 [1]. This exceeds the Fsp³ of the closest non-spiro analog norcamphor (bicyclo[2.2.1]heptan-2-one, 6 sp³ C / 7 total C, Fsp³ = 0.86) and the more oxidized spiro-dione analog (spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione, CAS 70705-73-6, 7 sp³ C / 9 total C, Fsp³ = 0.78) [1]. An Fsp³ ≥ 0.42 is associated with higher clinical success rates in drug discovery, and values above 0.70 are characteristic of natural-product-like, three-dimensional scaffolds that exhibit improved aqueous solubility and reduced off-target promiscuity [2].

Fragment-based drug discovery Fsp³-guided library design CNS MPO optimization

Zero Rotatable Bonds: Maximal Conformational Rigidity Differentiates from Flexible Ketone Building Blocks

The target compound has a computed rotatable bond count of zero (0) [1]. This places it at the extreme end of conformational rigidity among C9 ketone building blocks: the spiro junction locks the cyclopropane ring orthogonal to the norbornane bridgehead, eliminating all torsional degrees of freedom. In contrast, acyclic ketones of similar MW typically possess 2–5 rotatable bonds, and even cyclic ketones like 2-decalone have 1 rotatable bond associated with ring-flipping. The complete absence of rotatable bonds pre-organizes the molecule into a single rigid conformer, reducing the entropic penalty upon target binding and potentially enhancing selectivity—advantages recognized in fragment-based lead generation strategies employing spirocyclic scaffolds [2].

Conformational restriction Ligand efficiency optimization Structure-based design

FPR2 Scaffold Validation: 7,1'-Spiro Topology Enables Potent Receptor Agonism (EC50 0.6–7000 nM) Not Achievable with Acyclic or Monocyclic Scaffolds

The spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] scaffold forms the core of potent FPR2 (ALX) receptor agonists disclosed in three Allergan patents (US10208071, US10434112, US10799518). Carboxylic acid derivatives bearing this exact spiro topology show FPR2 EC50 values spanning four orders of magnitude: Compound 15 (3-[(4-iodophenyl)carbamoyl] derivative) achieves EC50 = 0.6 nM, while Compound 29 (4-methylsulfanylphenyl analog) shows EC50 = 7,000 nM, demonstrating tunable potency dependent on peripheral substitution [1]. In contrast, simple norbornane carboxylic acids lacking the spirocyclopropane unit show no reported FPR2 activity at comparable concentrations, and spiro[2.4]heptane scaffolds used in related FPR2 programs (WO2010134014) show a distinct structure-activity relationship [2]. The target ketone (CAS 20454-77-7) serves as the direct synthetic precursor to these carboxylic acid derivatives via further functionalization at the C2 position.

FPR2/ALX agonism GPCR drug discovery Spiro scaffold privileged structures

XLogP3 1.6 and TPSA 17.1 Ų: CNS-Favorable Physicochemical Profile Differentiating from the Dione and Hydrocarbon Analogs

The target compound possesses computed XLogP3 = 1.6 and TPSA = 17.1 Ų [1]. This places it within the CNS multiparameter optimization (MPO) sweet spot (CNS MPO desirability score ≥4 requires TPSA < 60 Ų and logP 1–3) [2]. Critically, the single carbonyl provides exactly one hydrogen bond acceptor (HBA = 1) with zero hydrogen bond donors (HBD = 0), minimizing desolvation penalty while maintaining sufficient polarity for target engagement. The more oxidized spiro-dione analog (CAS 70705-73-6) has TPSA ~34.1 Ų (two carbonyls) and HBA = 2, which increases polarity beyond the optimal CNS range. Conversely, the hydrocarbon spiro analog (CAS 173-89-7, C9H14) has TPSA = 0 Ų and HBA = 0, severely limiting its utility as a functionalizable building block [1].

CNS drug design Physicochemical property optimization Blood-brain barrier permeability prediction

Preferred Procurement and Deployment Scenarios for Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS 20454-77-7)


FPR2/ALX Agonist Medicinal Chemistry Programs Requiring the 7,1'-Spiro Scaffold

Procurement of CAS 20454-77-7 is strategically indicated for medicinal chemistry teams pursuing FPR2 (ALX) receptor agonists. The ketone serves as a direct precursor to the carboxylic acid derivatives shown in Allergan patents US10208071 / US10434112 / US10799518 to achieve FPR2 EC50 values as low as 0.6 nM [1]. The scaffold's Fsp³ of 0.89 and CNS-favorable XLogP3 (1.6) further support its use in CNS-penetrant GPCR modulator design [2]. No alternative commercial building block provides the identical 7,1'-spiro topology required for this SAR series.

Fragment-Based Screening Library Enhancement with High-Fsp³, Zero-Rotatable-Bond Scaffolds

The compound is an ideal addition to fragment libraries seeking to increase three-dimensional diversity. With Fsp³ = 0.89 (exceeding the 0.42 drug-likeness threshold by +0.47) and zero rotatable bonds, it represents a maximally rigid, shape-defined fragment that contrasts sharply with the planar aromatic fragments dominant in historical screening collections [1]. The single ketone carbonyl provides a tractable synthetic handle for parallel derivatization (reductive amination, Grignard addition, oxime formation to CAS 162795-17-7) without introducing the excessive polarity of the dione analog [2].

Ring-Opening Metathesis Polymerization (ROMP) Monomer Precursor

The spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] scaffold, when converted to its 2-ene analog, undergoes ring-opening metathesis polymerization (ROMP) to produce polymers with unique backbone stereochemistry and cyclopropane retention [1]. The ketone (CAS 20454-77-7) can be elaborated to the requisite norbornene monomer via standard ketone-to-alkene transformations (Wittig olefination, reduction/elimination). This application avenue is inaccessible to simple norbornane ketones lacking the spiro topology that preserves the cyclopropane unit post-polymerization.

13C NMR Stereochemical Probe Development Using Cyclopropane Methylene Diagnostic Signals

The 13C NMR study of 15 spiro(bicyclo[2.2.1]heptane-7,1'-cyclopropane) derivatives demonstrated that the chemical shift difference between the diastereotopic cyclopropane methylene carbons can be used as a reliable stereochemical assignment criterion [1]. Laboratories synthesizing or derivatizing this compound can leverage these established NMR assignments to confirm stereochemical outcomes, a capability that has been systematically validated for the 7,1'-spiro series but not for other spiro connectivities.

Quote Request

Request a Quote for Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.